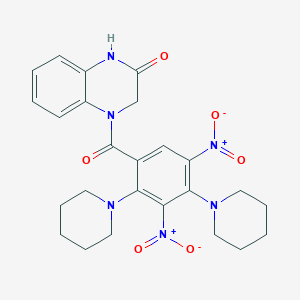
4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone, also known as DNQX, is a synthetic compound that is commonly used in scientific research. DNQX belongs to the class of compounds known as quinoxalines, which have a wide range of biological activities. DNQX is a potent antagonist of the ionotropic glutamate receptor, which is involved in the transmission of nerve impulses in the brain.
Mécanisme D'action
4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is a selective antagonist of the ionotropic glutamate receptor, which means that it blocks the receptor's ability to respond to the neurotransmitter glutamate. Glutamate is the primary excitatory neurotransmitter in the brain, and its release is essential for normal brain function. By blocking the ionotropic glutamate receptor, 4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone can prevent the transmission of nerve impulses in the brain, leading to a decrease in neuronal activity.
Biochemical and Physiological Effects:
4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has been shown to have a number of biochemical and physiological effects. In animal studies, 4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has been shown to decrease seizure activity, reduce neuronal damage following stroke, and improve cognitive function in Alzheimer's disease models. 4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has also been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is a powerful tool for studying the function of the ionotropic glutamate receptor. Its selectivity and potency make it an ideal compound for investigating the role of the receptor in various neurological disorders. However, 4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has some limitations in lab experiments. Its complex synthesis method and high cost may limit its availability to researchers. Additionally, 4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has a relatively short half-life, which means that it may not be suitable for long-term studies.
Orientations Futures
There are many potential future directions for the use of 4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone in scientific research. One area of interest is the development of new therapeutic agents for neurological disorders based on the structure of 4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone. Another area of interest is the investigation of the role of the ionotropic glutamate receptor in other physiological processes, such as pain perception and addiction. Additionally, new methods for the synthesis of 4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone may make it more accessible to researchers, leading to new discoveries in the field of neuroscience.
Conclusion:
4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone, or 4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone, is a potent antagonist of the ionotropic glutamate receptor that has a wide range of scientific research applications. Its complex synthesis method and high cost may limit its availability to researchers, but its selectivity and potency make it an ideal tool for investigating the role of the ionotropic glutamate receptor in various neurological disorders. The future directions for the use of 4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone in scientific research are numerous, and new discoveries in the field of neuroscience are likely to emerge as a result of its continued use.
Méthodes De Synthèse
4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is synthesized by the condensation of 3,5-dinitroaniline and piperidine-2,4-dione followed by a cyclization reaction. The final step involves the acylation of the resulting quinoxaline derivative with benzoyl chloride. The synthesis of 4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is a complex and multi-step process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is widely used in scientific research as a tool to study the function of the ionotropic glutamate receptor. The ionotropic glutamate receptor is a major mediator of excitatory neurotransmission in the brain and is involved in many physiological processes, including learning and memory. 4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has been used to investigate the role of the ionotropic glutamate receptor in various neurological disorders, such as epilepsy, stroke, and Alzheimer's disease.
Propriétés
IUPAC Name |
4-[3,5-dinitro-2,4-di(piperidin-1-yl)benzoyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O6/c32-21-16-29(19-10-4-3-9-18(19)26-21)25(33)17-15-20(30(34)35)23(28-13-7-2-8-14-28)24(31(36)37)22(17)27-11-5-1-6-12-27/h3-4,9-10,15H,1-2,5-8,11-14,16H2,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSQRQCAJFGTLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=C(C=C2C(=O)N3CC(=O)NC4=CC=CC=C43)[N+](=O)[O-])N5CCCCC5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3,5-Dinitro-2,4-di(piperidin-1-yl)benzoyl]-1,3-dihydroquinoxalin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-ethylphenyl)-N'-{2-[4-(4-nitrobenzyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4928456.png)
![[4-(3,4-dichlorophenyl)-2-pyridinyl]methanol](/img/structure/B4928463.png)
![7-benzoyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4928466.png)
![5-{5-[(4-carboxyphenyl)sulfonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}isophthalic acid](/img/structure/B4928468.png)
![N-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B4928478.png)
![ethyl 3-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4928487.png)

![N-[2-(2,3-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B4928508.png)
![3-(4-bromobenzyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4928518.png)

![2-methoxy-N-(1-{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4928531.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B4928541.png)